molecular formula C14H14ClN5O2S B2564657 N-(2-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide CAS No. 1286713-48-1

N-(2-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide

Cat. No. B2564657
CAS RN: 1286713-48-1
M. Wt: 351.81
InChI Key: ATNPNKSJKGLOOY-UHFFFAOYSA-N
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Description

The compound “N-(2-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide” is a complex organic molecule that contains several functional groups, including a triazolo[4,3-b]pyridazine ring, a sulfonamide group, and a chloro-substituted aromatic ring . Compounds with these functional groups are often studied for their potential biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a triazolo[4,3-b]pyridazine ring, which is a fused ring system containing nitrogen atoms . The presence of the sulfonamide group and the chloro-substituted aromatic ring would also contribute to the overall structure.


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures often undergo reactions typical of their functional groups. For example, the sulfonamide group might undergo hydrolysis, and the aromatic ring might participate in electrophilic aromatic substitution reactions .

Scientific Research Applications

Anti-inflammatory and Analgesic Agent

This compound has been evaluated for its potential as an anti-inflammatory and analgesic agent. The anti-inflammatory activity is mediated chiefly through the inhibition of biosynthesis of prostaglandins, which are derived from arachidonic acid . Prostaglandins are believed to be involved in GI mucosal protection, while at sites of inflammation, they mediate inflammation and pain . The compound’s ability to inhibit cyclo-oxygenase pathways makes it a candidate for non-steroidal anti-inflammatory drugs (NSAIDs) with potentially lower gastrointestinal side effects .

Antimicrobial Activity

Derivatives of this compound have shown promise in antimicrobial activity. Research indicates that certain synthesized derivatives have been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing inhibitory effects . This suggests potential applications in developing new antibacterial agents.

Anticancer Properties

The structural analogs of this compound have been investigated for their anticancer properties. Some derivatives have demonstrated significant inhibitory activity against cancer cell lines, indicating the potential for this compound to be used in cancer treatment .

Enzyme Inhibition

The compound has been studied for its role as an enzyme inhibitor. It has shown potential in inhibiting various enzymes, which are crucial in the progression of certain diseases. For example, it has been evaluated as a carbonic anhydrase inhibitor and cholinesterase inhibitor, which are relevant in conditions like glaucoma and Alzheimer’s disease, respectively .

Antitubercular Agent

Given the ongoing challenge of tuberculosis, derivatives of this compound have been explored for their antitubercular properties. The ability to inhibit the growth of Mycobacterium tuberculosis could make it a valuable addition to the arsenal against TB .

Antioxidant Effects

The compound’s derivatives have also been assessed for their antioxidant effects. Antioxidants play a crucial role in protecting the body from oxidative stress, which is implicated in various chronic diseases. The compound’s efficacy in this area could lead to applications in preventing or treating conditions associated with oxidative damage .

Future Directions

Given the potential biological activity of compounds with similar structures, this compound could be a subject of future research. Studies could focus on its synthesis, characterization, and testing for various biological activities .

properties

IUPAC Name

N-[2-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN5O2S/c1-10-2-4-11(5-3-10)23(21,22)16-9-8-14-18-17-13-7-6-12(15)19-20(13)14/h2-7,16H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATNPNKSJKGLOOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCC2=NN=C3N2N=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide

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